molecular formula C16H14N2O2 B3010338 3-(2,3-Dimethylphenyl)-2,4(1h,3h)-quinazolinedione CAS No. 67116-97-6

3-(2,3-Dimethylphenyl)-2,4(1h,3h)-quinazolinedione

Cat. No.: B3010338
CAS No.: 67116-97-6
M. Wt: 266.3
InChI Key: NMTZVLNVWYCIIR-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is a quinazolinone derivative characterized by a 2,3-dimethylphenyl substituent at position 3 of the quinazolinedione core. This compound has been synthesized via derivatization of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), and exhibits enhanced analgesic and anti-inflammatory activity compared to its parent molecule . Its structure-activity relationship (SAR) highlights the importance of substituents on the phenyl ring and quinazolinedione core in modulating pharmacological effects.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTZVLNVWYCIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2,3-dimethylbenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or acetic anhydride. The reaction is usually carried out under reflux conditions, leading to the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted quinazolines with diverse functional groups.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Differences
Compound Name Substituent(s) Key Properties/Activities Reference
3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione 2,3-Dimethylphenyl at C3 Analgesic, anti-inflammatory
3-Phenyl-2,4(1H,3H)-quinazolinedione Phenyl at C3 Antiviral (weak), structural simplicity
3,8-Dimethylquinazoline-2,4(1H,3H)-dione Methyl groups at C3 and C8 Crystallographic stability
Ketanserin (3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,4[1H,3H]-quinazolinedione) Fluorobenzoyl-piperidinyl-ethyl at C3 Serotonin receptor antagonism
6-(1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-dione Triazole at C6, phenyl at C3 Anticancer, antimicrobial

Key Observations :

  • Biological Activity: The 2,3-dimethylphenyl group correlates with strong anti-inflammatory and analgesic effects, surpassing mefenamic acid in potency .
  • Heterocyclic Modifications : Triazole-substituted analogs (e.g., 6-(1H-1,2,4-triazol-1-yl) derivatives) exhibit distinct biological profiles, such as antimicrobial and anticancer activities, emphasizing the role of auxiliary heterocycles .

Key Observations :

  • The target compound is synthesized from mefenamic acid via cyclization, a route that leverages existing NSAID scaffolds for enhanced bioactivity .
  • Triazole-containing analogs employ click chemistry (Cu-catalyzed cycloaddition), utilizing novel catalysts like Cu@Py-Oxa@SPION for high efficiency and recyclability .
  • Simpler derivatives (e.g., 3-phenyl) are synthesized from isatoic anhydride, a common precursor in quinazolinone chemistry .

Key Observations :

  • The 2,3-dimethylphenyl group enhances anti-inflammatory activity, likely through improved interaction with cyclooxygenase (COX) enzymes .
  • Structural complexity (e.g., fluorobenzoyl-piperidinyl in Ketanserin) shifts activity toward central nervous system targets .

Biological Activity

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Structure

  • Chemical Formula : C₁₆H₁₄N₂O₂
  • Molecular Weight : 266.299 g/mol
  • CAS Number : 67116-97-6

The compound is synthesized through the condensation of anthranilic acid derivatives with aldehydes or ketones, particularly using 2,3-dimethylbenzaldehyde and anthranilic acid under dehydrating conditions such as polyphosphoric acid or acetic anhydride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to altered cellular functions. The exact pathways are still under investigation but suggest potential for both antimicrobial and anticancer activities .

Anticancer Activity

Research indicates that derivatives of quinazolinediones exhibit significant anticancer properties. Notably, compounds derived from similar structures have shown effectiveness against various cancer cell lines:

  • Case Study : In a study involving novel quinazolinedione derivatives, some compounds demonstrated greater analgesic and anti-inflammatory activities than mefenamic acid. These compounds were subjected to pharmacological screening revealing promising results against cancer cell lines .

Antiviral Activity

Another area of interest is the antiviral potential of quinazolinediones. A related compound in the quinazolinedione series was evaluated for its ability to inhibit respiratory syncytial virus (RSV) infection:

  • Findings : The compound ML275 exhibited an EC50 value of 0.81 μM with a selectivity index of 247 against HEp-2 cell cytotoxicity. It demonstrated a significant reduction in viral titer in vitro, indicating the potential of quinazolinediones in antiviral applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
QuinazolineBasic structureGeneral anticancer properties
2,4-DioxoquinazolineTwo keto groupsEnhanced cytotoxicity
This compoundUnique dimethylphenyl groupSpecific anticancer and antiviral activities

The presence of the 2,3-dimethylphenyl group in this compound enhances its chemical reactivity and biological interactions compared to simpler quinazoline derivatives.

Research Applications

The compound has been investigated for several applications:

  • Pharmacology : As a potential lead compound for drug development targeting cancer and viral infections.
  • Chemistry : Its role as a building block in synthesizing more complex heterocyclic compounds.
  • Industry : Utilized in developing dyes and pigments due to its unique structural properties.

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